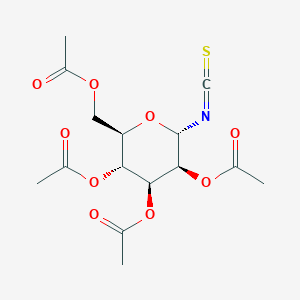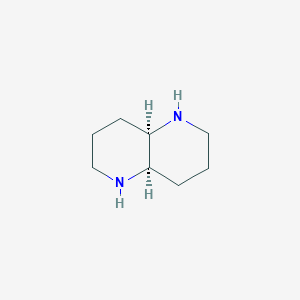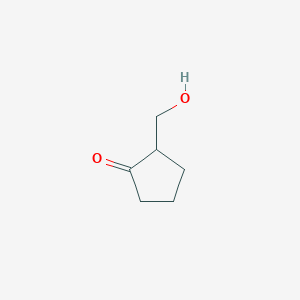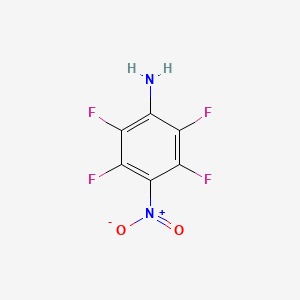
Trimethyl(p-tolylethynyl)silan
Übersicht
Beschreibung
Trimethyl(p-tolylethynyl)silane is an organosilicon compound with the chemical formula C12H16Si. It is a colorless to light yellow liquid with a special smell. This compound is primarily used as a reagent in organic synthesis, particularly in the production of silicon-containing compounds. It is also known for its role in surface modification of catalysts to enhance their stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Trimethyl(p-tolylethynyl)silane is widely used in scientific research for:
Organic Synthesis: It serves as a precursor for the synthesis of silicon-containing compounds, such as silicon heterocyclic compounds and organic molecules with silicon functional groups.
Catalyst Modification: It is used for surface modification of catalysts to improve their stability and reactivity.
Material Science: This compound is employed in the development of new materials with enhanced properties.
Wirkmechanismus
Target of Action
Trimethyl(p-tolylethynyl)silane is a chemical compound with the molecular formula C12H16Si Silanes, in general, are known to serve as radical h-donors or hydride donors .
Mode of Action
It is known that silanes can interact with their targets by donating hydrogen atoms or hydride ions . This interaction can lead to changes in the target molecules, such as reduction or other chemical transformations .
Biochemical Pathways
The donation of hydrogen atoms or hydride ions by silanes can potentially affect a wide range of biochemical pathways, particularly those involving redox reactions .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The donation of hydrogen atoms or hydride ions by silanes can lead to chemical transformations in target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of Trimethyl(p-tolylethynyl)silane can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemicals, temperature, pH, and the presence of catalysts . , which could influence its distribution and action in aqueous environments.
Vorbereitungsmethoden
Trimethyl(p-tolylethynyl)silane can be synthesized through a Grignard reaction between phenylsilyl hydrochloride and trimethylchlorosilane . Another method involves the reaction of 4-iodotoluene with trimethylsilylacetylene in the presence of a palladium catalyst, copper iodide, and triethylamine . The reaction is typically carried out in dimethylformamide at room temperature.
Analyse Chemischer Reaktionen
Trimethyl(p-tolylethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: Electrophilic substitution reactions are common, where the silyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrobromic acid, iodine, and various electrophiles. Major products formed from these reactions include (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane .
Vergleich Mit ähnlichen Verbindungen
Trimethyl(p-tolylethynyl)silane can be compared with other similar compounds such as:
Trimethyl(phenylethynyl)silane: Similar in structure but with a phenyl group instead of a p-tolyl group.
Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane: Contains a trifluoromethyl group, which imparts different electronic properties.
((4-Methoxyphenyl)ethynyl)trimethylsilane: Has a methoxy group, affecting its reactivity and applications.
The uniqueness of Trimethyl(p-tolylethynyl)silane lies in its specific substituents, which influence its reactivity and suitability for particular applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
trimethyl-[2-(4-methylphenyl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSGXXKXTBXBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459037 | |
| Record name | Trimethyl(p-tolylethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4186-14-5 | |
| Record name | Trimethyl(p-tolylethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)










![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)


